![molecular formula C22H16Br2O2 B14275002 Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 163301-93-7](/img/structure/B14275002.png)
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is an organic compound with the molecular formula C15H12Br2O It is a derivative of benzophenone, where the phenyl groups are substituted with bromomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] typically involves the bromination of benzophenone derivatives. One common method is the bromination of 1,3-diphenylmethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzophenone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] involves its reactivity at the bromomethyl and carbonyl groups. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The carbonyl group can participate in redox reactions, influencing the compound’s chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-bromophenyl)phenyl-: Similar structure but with only one bromomethyl group.
Methanone, 1,4-phenylenebis[phenyl-]: Lacks bromomethyl groups, leading to different reactivity.
Benzophenone: The parent compound without any bromine substitution.
Uniqueness
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is unique due to the presence of two bromomethyl groups, which significantly enhance its reactivity and potential for further functionalization compared to its analogs .
Propiedades
Número CAS |
163301-93-7 |
|---|---|
Fórmula molecular |
C22H16Br2O2 |
Peso molecular |
472.2 g/mol |
Nombre IUPAC |
[3-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Br2O2/c23-13-15-4-8-17(9-5-15)21(25)19-2-1-3-20(12-19)22(26)18-10-6-16(14-24)7-11-18/h1-12H,13-14H2 |
Clave InChI |
STGDRUXCMGMECR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CBr)C(=O)C3=CC=C(C=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


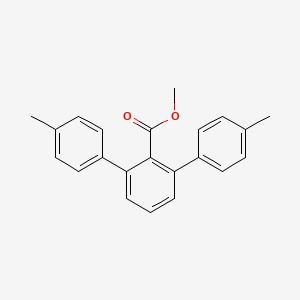
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

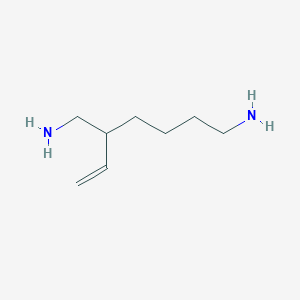
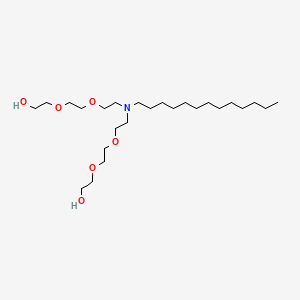
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
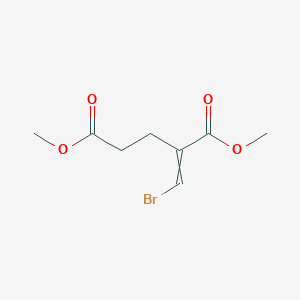
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide](/img/structure/B14274962.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)


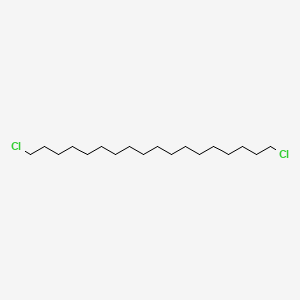
![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
